2-Fluoroethyl 4-methylbenzenesulfonate

Radiochemistry PET Imaging Fluoroethylation

2-Fluoroethyl 4-methylbenzenesulfonate (2-Fluoroethyl tosylate, CAS 383-50-6) is a sulfonate ester derived from 2-fluoroethanol and p-toluenesulfonyl chloride. This organofluorine compound (molecular formula C₉H₁₁FO₃S, molecular weight 218.25 g/mol) is characterized by a density of 1.290 g/cm³ and a boiling point of 140°C at 1 mmHg.

Molecular Formula C9H11FO3S
Molecular Weight 218.25 g/mol
CAS No. 383-50-6
Cat. No. B1210354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoroethyl 4-methylbenzenesulfonate
CAS383-50-6
Synonyms(3H)fluoroethyl tosylate
fluoroethyl tosylate
Molecular FormulaC9H11FO3S
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCF
InChIInChI=1S/C9H11FO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
InChIKeyXNRDLSNSMTUXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoroethyl 4-methylbenzenesulfonate (CAS 383-50-6): Technical Baseline and Procurement Overview


2-Fluoroethyl 4-methylbenzenesulfonate (2-Fluoroethyl tosylate, CAS 383-50-6) is a sulfonate ester derived from 2-fluoroethanol and p-toluenesulfonyl chloride . This organofluorine compound (molecular formula C₉H₁₁FO₃S, molecular weight 218.25 g/mol) is characterized by a density of 1.290 g/cm³ and a boiling point of 140°C at 1 mmHg . It is widely utilized as a fluoroalkylating agent in organic synthesis and radiochemistry, particularly for introducing the 2-fluoroethyl moiety into target molecules .

2-Fluoroethyl 4-methylbenzenesulfonate: Critical Risks of Generic Substitution in Radiochemistry and Pharmaceutical Synthesis


Generic substitution of 2-Fluoroethyl 4-methylbenzenesulfonate with other fluoroethylating agents, such as 2-fluoroethyl brosylate or 2-fluoroethyl mesylate, is not straightforward due to quantifiable differences in reactivity and selectivity [1]. Moreover, the presence of even trace impurities like 2-chloroethyl tosylate (<7%) in commercially sourced precursors can drastically reduce the specific activity of the final radiolabeled product (from ~100 Ci/μmol to as low as 0.2-1 Ci/μmol) [2]. These performance-critical variations mandate precise specification and sourcing, as outlined in the quantitative evidence below.

2-Fluoroethyl 4-methylbenzenesulfonate: Quantitative Evidence for Differentiated Performance in Radiolabeling and Synthesis


Radiochemical Yield in Fluoroethylation of Dopamine Transporter Radioligand [18F]FECNT: FET vs. Novel Arylsulfonates

In a direct head-to-head comparison, 2-[18F]fluoroethyl tosylate ([18F]FETs) demonstrated a radiochemical yield (RCY) of 64% in the synthesis of the dopamine transporter radioligand [18F]FECNT under identical conditions (130°C, 10 min, acetonitrile). In contrast, the 3,4-dibromobenzenesulfonate analog achieved a significantly higher RCY of 87% [1]. This indicates that while FETs is a robust and widely used reagent, alternative sulfonates can offer enhanced reactivity in specific labeling contexts.

Radiochemistry PET Imaging Fluoroethylation

Impact of 2-Chloroethyl Tosylate Impurity on Effective Specific Activity of [18F]FET-Derived Radiopharmaceuticals

Commercial ethylene ditosylate, a common precursor for [18F]FET synthesis, was found to contain an impurity of <7% 2-chloroethyl tosylate. This impurity co-elutes with [18F]FET and reacts with precursors to form byproducts that co-elute with the desired radiopharmaceuticals, drastically reducing the effective specific activity from a theoretical maximum of ~100 Ci/μmol to a measured range of 0.2-1 Ci/μmol [1]. Purification of the precursor via precipitation eliminated the impurity, increasing the chemical yield of [18F]FET from 45% to 90% and restoring specific activity to 95-130 Ci/μmol [1].

Radiopharmaceutical Quality Control Impurity Profiling PET Radiotracer Synthesis

Reactivity of 2-Fluoroethyl Tosylate with Phenolic, Amine, and Carboxylic Functions vs. Other Fluoroalkylating Agents

A comprehensive review of 18F-fluoroethylation methods identifies 2-[18F]fluoroethyl tosylate ([18F]FETs) as a preferred reagent due to its high reactivity towards phenolic, thiophenolic, carboxylic, and amide functionalities [1]. While quantitative reactivity data comparing FETs to other 18F-fluoroalkylating agents (e.g., 2-[18F]fluoroethyl bromide) are context-dependent, [18F]FETs is recognized for its broad applicability and established protocols in PET radiotracer synthesis [1].

Radiochemistry PET Tracer Design Fluoroalkylation

Physical State and Storage Stability of 2-Fluoroethyl 4-methylbenzenesulfonate for Controlled Procurement

2-Fluoroethyl 4-methylbenzenesulfonate is supplied as a clear, colorless to pale brown oil, with a density of 1.290 g/cm³ and a boiling point of 140°C at 1 mmHg . For long-term stability, it requires storage under an inert gas (nitrogen or argon) at 2-8°C . Reference standards for [18F]FET are stored at -20°C, protected from light [1]. This contrasts with some alternative sulfonates that are solids at room temperature, which may simplify handling but may also exhibit different solubility or reactivity profiles.

Chemical Handling Stability Procurement Specifications

Optimal Use Cases for 2-Fluoroethyl 4-methylbenzenesulfonate in PET Radiochemistry and Pharmaceutical Intermediate Synthesis


High-Specific-Activity PET Radiotracer Synthesis for Clinical Imaging

When high specific activity is critical for PET imaging (e.g., for receptor studies or tumor imaging), sourcing 2-fluoroethyl 4-methylbenzenesulfonate from a supplier that guarantees analytical purity with respect to chloroethyl tosylate content is essential. Evidence shows that even <7% impurity can reduce specific activity by 100-fold [1]. Procuring the compound with documented purity >98% and using purified precursors ensures specific activities of 95-130 Ci/μmol for final radiotracers like [18F]FES [1].

Versatile Fluoroethylation of Phenolic and Amine-Containing Precursors in Radiochemistry Labs

For routine fluoroethylation of phenolic, amine, thiophenolic, or carboxylic acid precursors, 2-fluoroethyl tosylate is the established reagent of choice due to its broad functional group compatibility and well-documented protocols [2]. Its reliability makes it suitable for laboratories synthesizing a wide array of 18F-labeled PET tracers without the need for extensive optimization for each new target molecule [2].

Synthesis of PSMA-Targeted PET Imaging Agents for Prostate Cancer

2-Fluoroethyl 4-methylbenzenesulfonate is a key intermediate in the preparation of high-affinity 18F-labeled PSMA (prostate-specific membrane antigen) ligands for prostate cancer PET imaging . Its use in this application is supported by studies demonstrating that FET-derived PSMA ligands exhibit promising binding affinity and favorable pharmacokinetic profiles . Sourcing the compound from reputable vendors ensures the high purity required for preclinical evaluation and potential clinical translation.

Intermediate for the Synthesis of Fluoroquinolone Antibiotics (e.g., Fleroxacin)

In industrial pharmaceutical synthesis, 2-fluoroethyl 4-methylbenzenesulfonate serves as a crucial intermediate in the production of fleroxacin, a fluoroquinolone antibiotic . The reported synthetic route involves the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride, yielding the tosylate intermediate in 81.5% yield . This established synthetic pathway underscores the compound's utility in large-scale pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoroethyl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.